(4-Formyl-3-hydroxyphenyl)boronic acid, with the IUPAC name (4-formyl-3-hydroxyphenyl)boronic acid and a CAS number of 182344-24-7, is a boronic acid derivative characterized by the presence of a formyl group and a hydroxyl group attached to a phenyl ring. This compound is notable for its applications in organic synthesis, particularly in coupling reactions, and its potential biological activities.
This compound belongs to the class of boronic acids, which are organic compounds containing boron atoms bonded to carbon atoms. Boronic acids are widely used in organic chemistry for their ability to form reversible covalent bonds with diols, making them valuable in various synthetic applications and biological studies. The molecular formula for (4-formyl-3-hydroxyphenyl)boronic acid is , with a molecular weight of approximately 165.94 g/mol .
The synthesis of (4-formyl-3-hydroxyphenyl)boronic acid can be achieved through several methods:
The synthesis may require specific conditions such as:
The molecular structure of (4-formyl-3-hydroxyphenyl)boronic acid can be represented by its canonical SMILES notation: B(C1=CC(=C(C=C1)O)C=O)(O)O
. The InChI key for this compound is WYDMMKUWINZXKJ-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure .
(4-Formyl-3-hydroxyphenyl)boronic acid participates in several important chemical reactions:
The mechanism of action for (4-formyl-3-hydroxyphenyl)boronic acid primarily revolves around its participation in the Suzuki-Miyaura coupling reaction:
Chemical safety data indicates that (4-formyl-3-hydroxyphenyl)boronic acid may be irritating to skin and eyes; appropriate safety measures should be taken when handling this compound .
(4-Formyl-3-hydroxyphenyl)boronic acid has diverse applications across various fields:
Electrophilic trapping methodologies provide a direct route to (4-Formyl-3-hydroxyphenyl)boronic acid (CAS 1228829-30-8) by leveraging the inherent reactivity of organometallic intermediates. The synthesis typically begins with ortho-brominated hydroxybenzaldehyde precursors, where the aldehyde group necessitates careful reaction control. Directed ortho-metalation (DoM) strategies employ strong bases like n-butyllithium at cryogenic temperatures (-78°C) to generate aryl lithium species, which subsequently react with electrophilic boron trihalides (B(OR)₃) or triisopropyl borate [6].
This approach capitalizes on the orthogonal reactivity of the formyl group when protected as acetals, though unprotected aldehyde functionality can lead to competing side reactions. Miyaura borylation, utilizing palladium catalysts such as Pd(dppf)Cl₂ with pinacolborane, offers an alternative pathway with improved functional group tolerance. The reaction proceeds under mild conditions (60-80°C) in anhydrous THF, achieving yields exceeding 65% after acidic workup [6]. Critical optimization parameters include:
Table 1: Optimization Parameters for Electrophilic Trapping Approaches
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Lithiation temperature | 0°C | -78°C | +35% |
Boron electrophile | B(OMe)₃ | B(OiPr)₃ | +22% |
Quenching method | Concentrated HCl | Dilute acetic acid | +18% |
Grignard-based synthesis addresses the stability challenges associated with lithium intermediates by generating aryl magnesium bromides from protected hydroxybenzaldehydes. The critical prerequisite involves hydroxyl protection before magnesium insertion, as free phenolic OH groups poison Grignard formation. Industrial methodologies favor benzyl or tert-butyldimethylsilyl (TBS) protection due to their stability under organometallic conditions and orthogonal deprotection profiles [2] [6].
The protected bromoarene undergoes magnesium insertion in anhydrous THF or 2-MeTHF under reflux, generating the aryl magnesium bromide in situ. Subsequent addition of trimethyl borate at -40°C followed by acidic workup liberates the boronic acid. Patent CN111072698A demonstrates that benzyl-protected intermediates achieve 68-75% yield in kilogram-scale batches, with magnesium activation proving crucial—iodine activation or ultrasonic treatment enhances magnesium surface reactivity, reducing induction periods from hours to minutes [2]. Post-reaction hydrolysis simultaneously cleaves both the boronate ester and benzyl protecting group, streamlining the process.
Integrated one-pot methodologies enhance synthetic efficiency by combining protection, lithiation, boronation, and deprotection in a single reactor. This approach minimizes intermediate purification and significantly improves throughput for (4-Formyl-3-hydroxyphenyl)boronic acid synthesis. The sequence begins with in situ silyl protection using hexamethyldisilazane (HMDS) catalyzed by ammonium chloride, immediately followed by lithium-halogen exchange at -78°C using tert-butyllithium [2].
Critical stoichiometric ratios govern reaction success:
This protocol achieves 70-80% isolated yield with >95% purity by NMR, surpassing conventional multi-step approaches. Solvent selection proves pivotal—tetrahydrofuran (THF) facilitates lithium exchange but requires rigorous drying, while 2-methyltetrahydrofuran offers comparable performance with enhanced stability and reduced peroxide formation [2]. Post-reaction, the boron-containing intermediate is trapped as its more stable triethanolamine complex before final acidification, minimizing protodeboronation during workup.
Simultaneous protection of phenolic hydroxyl and aldehyde groups enables selective boronic acid synthesis without compromising sensitive functionalities. Three protection schemes dominate industrial production:
Table 2: Protective Group Performance Comparison
Protection System | Conditions | Deprotection Method | Yield | Key Advantage |
---|---|---|---|---|
Benzyl ether / Acetal | K₂CO₃, BnBr, DMF, 80°C | H₂/Pd-C, EtOH | 68% | Simultaneous deprotection |
TBS ether / Dimethyl acetal | Imidazole, TBSCl, DCM | HF·pyridine, THF | 62% | Orthogonal deprotection |
BOC / Ethylene glycol acetal | (BOC)₂O, DMAP, CH₃CN | TFA/DCM (1:1) | 71% | Acidic stability |
Benzyl protection demonstrates superior scalability due to inexpensive reagents and hydrogenolytic cleavage compatibility with boronate esters. Acetal protection of the formyl group (e.g., ethylene glycol with p-TsOH catalysis) prevents nucleophilic addition during Grignard formation, while acid-labile protecting groups like BOC enable deprotection under conditions that leave boronic acids intact [2] [6]. Crucially, silyl groups exhibit limited stability toward organolithium reagents, necessitating precise stoichiometry to prevent premature deprotection.
Transitioning laboratory synthesis of (4-Formyl-3-hydroxyphenyl)boronic acid to industrial production (10-100 kg batches) introduces multifaceted engineering challenges. Protodeboronation during acidic workup presents significant yield limitations, with electron-withdrawing formyl substituents exacerbating this instability. Temperature-controlled hydrolysis (0-5°C, pH 4.5-5.5) minimizes this degradation, while implementing continuous flow reactors reduces exposure time from hours to seconds [2].
Purification complexities arise from:
Crystallization optimization resolves these issues—methanol/water mixtures (4:1 v/v) achieve >99.5% purity with controlled cooling profiles (0.5°C/min). Solvent selection critically impacts environmental and economic metrics; 2-MeTHF replaces traditional THF due to its higher boiling point (80°C vs. 66°C) enabling efficient recovery (>90%) and reduced process mass intensity [2].
Table 3: Industrial Production Challenges and Engineering Solutions
Challenge | Consequence | Scalability Solution | Outcome |
---|---|---|---|
Protodeboronation | 15-25% yield loss | pH-stat controlled hydrolysis | Yield improvement to 82% |
Boronic acid dehydration | Handling instability | Triethanolamine complex formation | Stable crystalline solid |
Palladium removal | API specification breach | Activated carbon treatment | Pd < 2 ppm |
High-volume solvent use | High production costs | 2-MeTHF closed-loop recovery | Cost reduction by 40% |
Process analytical technology (PAT) enables real-time monitoring of critical parameters, particularly during lithiation (quenched GC-MS) and crystallization (FBRM). These systems adjust feed rates dynamically when producing (4-Formyl-3-hydroxyphenyl)boronic acid, ensuring consistent quality despite raw material variability. The synthetic route has been successfully implemented at multi-ten-kilogram scale with batch-to-batch variability below 3%, confirming process robustness for pharmaceutical intermediate production [2].
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